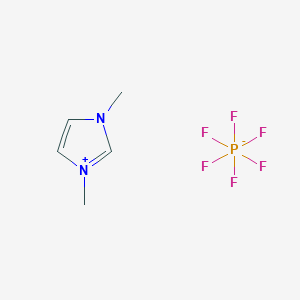

1,3-Dimethylimidazolium hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethylimidazolium hexafluorophosphate is a solid compound . It has a CAS Number of 243664-15-5 and a molecular weight of 242.1 . The IUPAC name is 1,3-dimethyl-1H-imidazol-3-ium hexafluorophosphate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, organic azides were prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate .Chemical Reactions Analysis

1,3-Dimethylimidazolium hexafluorophosphate has been used in the study of organic ionic plastic crystals (OIPCs). In these studies, it was found that the translational diffusion of ions is correlated strongly with the vacancy diffusion and becomes heterogeneous when the vacancies hop .Physical And Chemical Properties Analysis

1,3-Dimethylimidazolium hexafluorophosphate is a solid at room temperature . More detailed physical and chemical properties were not found in the sources I retrieved.Applications De Recherche Scientifique

Thermal Stability and Safety Enhancement

1,3-Dimethylimidazolium hexafluorophosphate has been studied for its effects on the thermal decomposition of nitrocellulose . It has high thermal stability and can inhibit the decomposition of nitrocellulose by absorbing nitrogen dioxide . This makes it a potential candidate for increasing the safety of nitrocellulose, a thermosensitive material that has caused numerous fire and explosion accidents .

Flame Retardant

The compound contains phosphorus, fluorine, and nitrogen elements, which give it excellent flame retardant properties . This makes it useful in applications where flame retardancy is required .

Absorption of Noxious Gases

1,3-Dimethylimidazolium hexafluorophosphate can effectively absorb noxious gases . This property could be leveraged in various applications where the absorption of harmful gases is necessary .

Green Solvent

Ionic liquids like 1,3-Dimethylimidazolium hexafluorophosphate are often referred to as “green solvents” due to their low volatility and recyclability . They can be used in environmentally friendly reactions .

Separation Processes

As a green solvent, 1,3-Dimethylimidazolium hexafluorophosphate can be used in the separation of certain compounds from water . This makes it useful in various separation processes in industries .

Binder in Electrode Preparation

1,3-Dimethylimidazolium hexafluorophosphate can be used as a binder in the preparation of carbon paste electrodes . These electrodes can be used in the detection of certain compounds in injection samples .

Medium for Chemical Reactions

1,3-Dimethylimidazolium hexafluorophosphate can be used as a medium for certain chemical reactions . For example, it can be used in ring-closing metathesis of diene and enyne substrates .

Safety and Hazards

Mécanisme D'action

Target of Action

1,3-Dimethylimidazolium hexafluorophosphate, also known as [MMIM][PF6], is primarily used as an ionic liquid in various chemical reactions . Its primary targets are the reactants in these chemical processes, where it acts as a solvent or catalyst .

Mode of Action

The compound interacts with its targets through its unique physical and chemical properties. As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions . In some reactions, it acts as a catalyst, accelerating the reaction rate .

Biochemical Pathways

For example, it has been used to catalyze the reaction between epoxides and ketone methoxysilane acetal (KSA), resulting in various γ-lactones .

Pharmacokinetics

Its properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a solvent or catalyst .

Result of Action

The primary result of 1,3-Dimethylimidazolium hexafluorophosphate’s action is the facilitation of chemical reactions. It can help increase the efficiency and selectivity of these reactions, leading to higher yields and purer products .

Action Environment

The action of 1,3-Dimethylimidazolium hexafluorophosphate can be influenced by various environmental factors. For instance, temperature can affect its solubility and reactivity . Moreover, it should be stored in an inert atmosphere at room temperature to maintain its stability .

Propriétés

IUPAC Name |

1,3-dimethylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQXGQUBHYUSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonylpropyl]-7-chloro-6-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B35546.png)

![hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate](/img/structure/B35553.png)